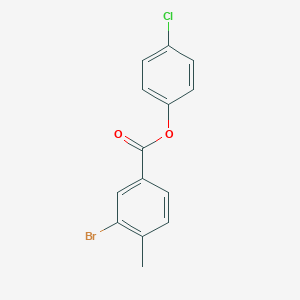![molecular formula C24H24N2O2 B325432 3-phenyl-N-{4-[(3-phenylpropanoyl)amino]phenyl}propanamide](/img/structure/B325432.png)
3-phenyl-N-{4-[(3-phenylpropanoyl)amino]phenyl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-1,4-phenylenebis(3-phenylpropanamide) is a chemical compound with the molecular formula C24H24N2O2 It is known for its unique structure, which consists of a 1,4-phenylene group linked to two 3-phenylpropanamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-1,4-phenylenebis(3-phenylpropanamide) typically involves the reaction of 1,4-phenylenediamine with 3-phenylpropanoic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of N,N’-1,4-phenylenebis(3-phenylpropanamide) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
N,N’-1,4-phenylenebis(3-phenylpropanamide) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amide groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or esters.
科学的研究の応用
N,N’-1,4-phenylenebis(3-phenylpropanamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and advanced materials.
作用機序
The mechanism of action of N,N’-1,4-phenylenebis(3-phenylpropanamide) involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N,N’-1,4-phenylenebis(2-phenylpropanamide)
- N,N’-1,4-phenylenebis(4-phenylpropanamide)
- N,N’-1,3-phenylenebis(3-phenylpropanamide)
Uniqueness
N,N’-1,4-phenylenebis(3-phenylpropanamide) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C24H24N2O2 |
|---|---|
分子量 |
372.5 g/mol |
IUPAC名 |
3-phenyl-N-[4-(3-phenylpropanoylamino)phenyl]propanamide |
InChI |
InChI=1S/C24H24N2O2/c27-23(17-11-19-7-3-1-4-8-19)25-21-13-15-22(16-14-21)26-24(28)18-12-20-9-5-2-6-10-20/h1-10,13-16H,11-12,17-18H2,(H,25,27)(H,26,28) |
InChIキー |
PHJNIQBKBIQTLD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Benzyl-2-[(2-bromobenzoyl)amino]-4-methyl-3-thiophenecarboxamide](/img/structure/B325350.png)





![N-{4-[acetyl(methyl)amino]phenyl}-2-iodobenzamide](/img/structure/B325359.png)
![2,4-dichloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B325361.png)
![N,N'-bis[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]hexanediamide](/img/structure/B325365.png)
![2-(4-tert-butylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B325367.png)
![2-(2,4-dichlorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B325369.png)
![1-[(4-Chloro-2-methylphenoxy)acetyl]pyrrolidine](/img/structure/B325370.png)


